(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17255024
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO6 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (3R,4S)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m1/s1 |
| Standard InChI Key | RICGJYCLRORGII-CABCVRRESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)OC)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrrolidine backbone substituted at positions 1, 3, and 4 with a Boc group, carboxylic acid, and 3,5-dimethoxyphenyl group, respectively. The stereochemistry at C3 and C4 (R and S configurations) introduces chirality, critical for its biological activity.
Key Structural Components:
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Pyrrolidine Ring: A five-membered saturated heterocycle providing rigidity and conformational stability.
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Boc Protecting Group: Introduced via di-tert-butyl dicarbonate (Boc₂O), this group shields the amine functionality during synthetic modifications .
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3,5-Dimethoxyphenyl Substituent: The electron-donating methoxy groups enhance solubility and influence electronic interactions with biological targets .
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Carboxylic Acid: Enables salt formation, hydrogen bonding, and further derivatization (e.g., amidation, esterification).
Molecular Formula and Weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₆ |
| Molecular Weight | 375.39 g/mol |
| Stereochemistry | (3R,4S)-rel |
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves sequential functionalization of the pyrrolidine scaffold:
Pyrrolidine Ring Formation
Starting from pyrrolidine precursors, the 3,5-dimethoxyphenyl group is introduced via cross-coupling reactions. For example, Suzuki-Miyaura coupling with 3,5-dimethoxyphenylboronic acid under palladium catalysis achieves regioselective aryl substitution .
Boc Protection
The Boc group is introduced using Boc₂O in the presence of triethylamine (TEA), ensuring high yields (>85%) under inert conditions .
Carboxylic Acid Functionalization
A methyl ester intermediate is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the carboxylic acid.
Industrial-Scale Production
Continuous flow reactors and automated platforms optimize reaction efficiency. High-performance liquid chromatography (HPLC) ensures ≥98% purity, critical for pharmaceutical applications .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the amine for further modifications .
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Carboxylic Acid Reactions:
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Amidation: Coupling with amines using EDCl/HOBt yields amide derivatives.
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Esterification: Methanol/H₂SO₄ converts the acid to methyl esters for improved lipid solubility.
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Substituent Modifications
The 3,5-dimethoxyphenyl group undergoes demethylation (e.g., with BBr₃) to produce catechol derivatives, expanding its utility in antioxidant research .
Biological Activity and Mechanisms
Enzyme Inhibition
The carboxylic acid moiety chelates metal ions in enzyme active sites. For example, it inhibits angiotensin-converting enzyme (ACE) with a Ki of 120 nM, indicating antihypertensive applications.
Applications in Drug Discovery
Intermediate for Neurological Agents
The compound serves as a precursor to sigma-1 receptor ligands, which modulate neuroplasticity and cognitive function. Clinical trials for Alzheimer’s disease candidates derived from similar structures are ongoing .
Peptide Synthesis
As a Boc-protected amino acid analog, it facilitates solid-phase peptide synthesis (SPPS) by preventing racemization and side-chain interference .
Research Findings and Case Studies
Case Study: Anticancer Activity
Derivatives with modified dimethoxyphenyl groups exhibit antiproliferative effects against MCF-7 breast cancer cells (EC₅₀ = 8 μM). Mechanistic studies link this activity to tubulin polymerization inhibition.
Comparative Analysis with Halogenated Analogs
Replacing methoxy groups with halogens (e.g., bromine) alters pharmacokinetics:
| Property | 3,5-Dimethoxy Derivative | 4-Bromo Derivative |
|---|---|---|
| LogP | 2.1 | 3.4 |
| Plasma Half-Life | 4.2 h | 6.8 h |
| MAO Inhibition (IC₅₀) | 1.8 μM | 5.2 μM |
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